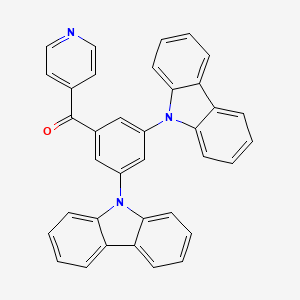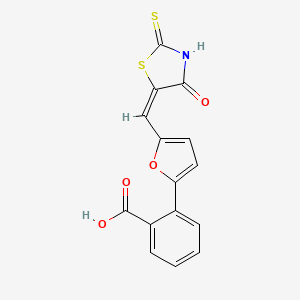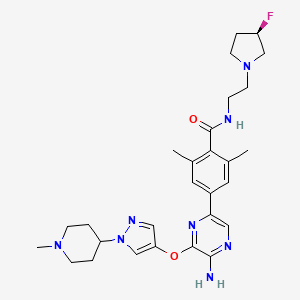
mDCBPy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It features a benzoylpyridine core as an electron-accepting unit and two meta carbazolyl groups as electron-donating units . This compound is notable for its high-contrast reversible tunable emission, making it useful in various applications such as rewritable media and organic light-emitting diodes (OLEDs) .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired bonds between the aromatic rings .
Industrial Production Methods
While specific industrial production methods for mDCBPy are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
mDCBPy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or alkyl groups onto the aromatic rings .
科学的研究の応用
mDCBPy has a wide range of scientific research applications, including:
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of rewritable media and other electronic devices.
作用機序
The mechanism by which mDCBPy exerts its effects involves the interaction between its electron-accepting benzoylpyridine core and electron-donating carbazolyl groups. This interaction facilitates the delayed fluorescence, allowing the compound to emit light over an extended period. The molecular targets and pathways involved include the excitation and relaxation of electrons within the aromatic rings, leading to the emission of light .
類似化合物との比較
Similar Compounds
mDCBP: Another TADF emitter with similar structural features but different electronic properties.
Uniqueness
mDCBPy stands out due to its high-contrast reversible tunable emission, making it particularly useful in applications requiring precise control over light emission. Its unique combination of electron-accepting and electron-donating units also contributes to its superior performance in OLEDs compared to similar compounds .
特性
分子式 |
C36H23N3O |
|---|---|
分子量 |
513.6 g/mol |
IUPAC名 |
[3,5-di(carbazol-9-yl)phenyl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C36H23N3O/c40-36(24-17-19-37-20-18-24)25-21-26(38-32-13-5-1-9-28(32)29-10-2-6-14-33(29)38)23-27(22-25)39-34-15-7-3-11-30(34)31-12-4-8-16-35(31)39/h1-23H |
InChIキー |
NPPBNNHLNOHWOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)C5=CC=NC=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B11936319.png)

![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B11936336.png)


![2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid](/img/structure/B11936361.png)


![[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B11936397.png)

![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11936415.png)
![5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11936420.png)

